Hidrosmina

Catalog No.
S628739
CAS No.
M.F
C30H38O16
M. Wt
654.6 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hidrosmina

Product Name

Hidrosmina

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[[4,5-dihydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-4H-chromen-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol

Molecular Formula

C30H38O16

Molecular Weight

654.6 g/mol

InChI

InChI=1S/C30H38O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-15(32)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)19(7-13)41-6-5-31/h3-4,7-10,12,16,21,23-39H,5-6,11H2,1-2H3/t12-,16?,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1

InChI Key

GOCNBIKHFLLSFQ-QILMDPKMSA-N

Synonyms

F 117, F-117, hidrosmin, Venosmil

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(C=C(OC4=C3)C5=CC(=C(C=C5)OC)OCCO)O)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(C=C(OC4=C3)C5=CC(=C(C=C5)OC)OCCO)O)O)O)O)O)O)O)O

Hidrosmina is classified as a flavone, a type of flavonoid known for its vasoprotective properties. Its chemical formula is C30H36O16C_{30}H_{36}O_{16}, with a molecular weight of approximately 652.60 g/mol . The compound is marketed under various names, including Venosmil, and is indicated for short-term relief from edema and symptoms associated with chronic venous insufficiency in adults .

The biological effects of hidrosmina include:

  • Reduction of Capillary Permeability: It decreases the permeability induced by inflammatory agents.
  • Improvement of Blood Viscosity: It enhances the deformability of red blood cells.
  • Vasoconstriction: It induces gradual contraction of smooth muscle in vein walls.
  • Lymphatic Flow Enhancement: It promotes dilation of lymphatic collectors and increases lymphatic conduction rates .

Clinical trials have demonstrated its efficacy in alleviating symptoms such as pain and heaviness in patients with chronic venous disease .

Hidrosmina can be synthesized through various chemical processes that typically involve the modification of diosmin, a naturally occurring flavonoid. The synthetic pathway generally includes:

  • O-Glycosylation: Modification at the C7 position to form O-(beta-hydroxyethyl)diosmin.
  • Methylation: Introduction of methoxy groups to enhance solubility and potency .

These methods allow for the production of hidrosmina with specific pharmacological properties suitable for therapeutic use.

Hidrosmina is primarily used in:

  • Pharmaceutical Treatments: For managing chronic venous insufficiency and related conditions such as varicose veins and edema.
  • Venoactive Drugs: It is classified under venoactive medications that improve venous tone and reduce symptoms associated with venous stasis .

Research on hidrosmina interactions indicates that it may interact with other medications affecting vascular tone or blood viscosity. Clinical studies have suggested that it can be safely combined with other venoactive agents, but caution is advised regarding potential synergistic effects that could lead to increased side effects or altered efficacy .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with hidrosmina. Below are notable examples:

Compound NameChemical FormulaMain UsesUnique Features
DiosminC27H32O15C_{27}H_{32}O_{15}Chronic venous insufficiencyNaturally occurring flavonoid
HesperidinC28H34O15C_{28}H_{34}O_{15}Antioxidant, anti-inflammatoryCitrus-derived flavonoid
RutosideC21H20O12C_{21}H_{20}O_{12}Vascular disordersKnown for its antioxidant properties
TroxerutinC27H30O15C_{27}H_{30}O_{15}Chronic venous insufficiencySynthetic derivative with similar actions

Uniqueness of Hidrosmina

While similar compounds like diosmin and hesperidin also target vascular health, hidrosmina's unique modifications enhance its bioavailability and therapeutic effectiveness specifically for chronic venous insufficiency. Its ability to improve lymphatic flow and reduce capillary permeability distinguishes it from other venoactive agents.

XLogP3

-2.1

Dates

Modify: 2023-07-20

Explore Compound Types